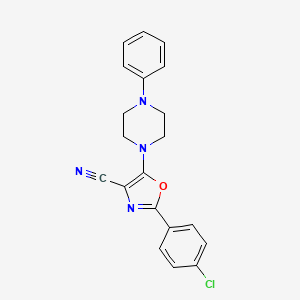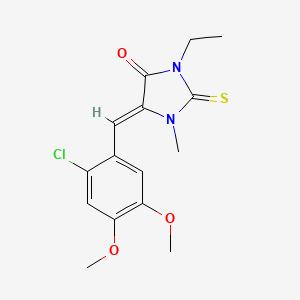![molecular formula C22H26N2O4S B4616508 5-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4616508.png)
5-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-5-oxopentanoic acid
説明
The compound of interest belongs to a class of chemically synthesized molecules that feature a complex structure with potential applications in various fields of chemistry and biochemistry. Its synthesis involves multiple steps, each crucial for adding functional groups or modifying the molecule's structure to achieve the desired final product.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions that introduce specific functional groups or structural changes. For example, the synthesis of saturated heterocycles containing condensed heterocyclic and carbo(bi)cyclic rings can be achieved through reactions involving 4-oxopentanoic acid with cyclic amino alcohols, leading to various derivatives with high stereoselectivity (Kivelä et al., 2003). Similarly, the synthesis and structural characterization of W(CO)5 complexes provide insights into the reactivity and potential applications of related compounds (Kowalski et al., 2009).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods and crystallography. For example, the analysis of 2-(2-Nitroanilino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile revealed coplanar rings and intramolecular interactions, suggesting a tight molecular structure (de Lima et al., 2010).
科学的研究の応用
Synthesis and Structural Studies
Research on structurally complex compounds often aims at synthesizing novel derivatives with potential for further chemical modifications, offering insights into their structural and conformational characteristics. For example, studies on the synthesis of conformationally constrained tryptophan derivatives are pivotal in peptide and peptoid conformation elucidation studies. These derivatives are designed to limit conformational flexibility while allowing for further derivatization, crucial for developing compounds with specific biological or chemical properties (Horwell et al., 1994; 1995).
Applications in Biologically Active Compounds Synthesis
The synthesis and application of compounds with specific functional groups are central to the development of biologically active molecules. For instance, the preparation of L-forms of specific amino acids as constituent amino acids in toxins or the development of complexes for labeling amino acids highlights the role of synthetic chemistry in elucidating biological processes and developing diagnostic or therapeutic agents (Shimohigashi et al., 1976; Kowalski et al., 2009).
Novel Protecting Groups and Synthetic Methodologies
The development of new protecting groups for amines, amino acids, alcohols, thiols, and carboxylic acids is crucial for the synthesis of peptides and other complex organic molecules. Protecting groups facilitate the selective modification of molecules, an essential strategy in the synthesis of complex compounds. Research into such protecting groups can offer new tools for synthetic chemists, enhancing the efficiency and selectivity of chemical syntheses (Pless, 1976).
特性
IUPAC Name |
5-[[3-[(2-methylphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-14-8-5-6-10-16(14)23-21(28)20-15-9-3-2-4-11-17(15)29-22(20)24-18(25)12-7-13-19(26)27/h5-6,8,10H,2-4,7,9,11-13H2,1H3,(H,23,28)(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTJIAPZFCDODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-chlorophenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4616426.png)
![N-isopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4616433.png)
![3-(4-isopropylphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4616442.png)
![4-({[(4-allyl-5-{[(2-thienylcarbonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4616443.png)


![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4616462.png)

![ethyl 4-[6-oxo-7-(2-thienylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4616471.png)
![ethyl 2-[(N,N-dimethylglycyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4616475.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea](/img/structure/B4616494.png)
![[3-(4-tert-butylphenyl)propyl]amine hydrochloride](/img/structure/B4616512.png)
